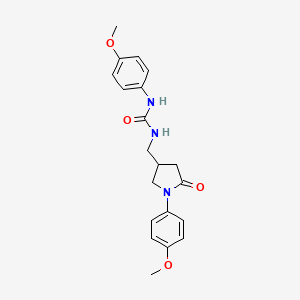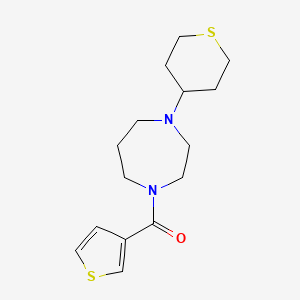
(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity.科学的研究の応用
Anticancer Activity
A study on a naphthyridine derivative, which is structurally related, demonstrated potent anticancer activity in human melanoma A375 cells. It was found to induce necroptosis at low concentrations and apoptosis at high concentrations. This compound's action mechanism involves the upregulation of death receptors and scaffold proteins, highlighting the potential of structurally related compounds in cancer therapy (Kong et al., 2018).
Synthesis and Spectral Characterization
Another study focused on the synthesis, spectral characterization, DFT, and docking studies of novel compounds including thiazolyl and thiophenyl groups. These compounds were characterized using various spectroscopic techniques and theoretical calculations to elucidate their structural and electronic properties. Molecular docking studies were conducted to explore their antibacterial activity, indicating the importance of these compounds in developing new antibacterial agents (Shahana & Yardily, 2020).
Chemical Synthesis and Rearrangements
Research on dihydrodiazepinones presented a novel synthesis route based on thermal elimination, leading to the creation of pyrrole derivatives through novel rearrangements. These findings demonstrate the versatility of such compounds in synthetic organic chemistry and the potential for generating new molecules with unique properties (Fesenko & Shutalev, 2014).
Material Science Applications
Thiophene derivatives have been highlighted for their wide spectrum of biological activities and applications in material science, such as organic semiconductors and solar cells. The study underscores the role of substituted thiophenes in advancing both pharmaceuticals and materials science, pointing to the broad utility of compounds with thiophenyl groups in multidisciplinary research (Nagaraju et al., 2018).
Heterocyclic Chemistry
Another area of application involves the synthesis and transformation of heterocyclic compounds, where the focus on diazirines and their photolysis provides insights into novel synthetic pathways and the potential for creating new molecules with specific functions. This research is crucial for developing photoaffinity probes and understanding the stability and reactivity of these compounds under various conditions (Platz et al., 1991).
作用機序
Safety and Hazards
This includes information about the compound’s toxicity, flammability, and other hazards. It may also include safety precautions that should be taken when handling the compound.
将来の方向性
特性
IUPAC Name |
[4-(thian-4-yl)-1,4-diazepan-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS2/c18-15(13-2-9-20-12-13)17-6-1-5-16(7-8-17)14-3-10-19-11-4-14/h2,9,12,14H,1,3-8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRACPVDVXMTFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CSC=C2)C3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


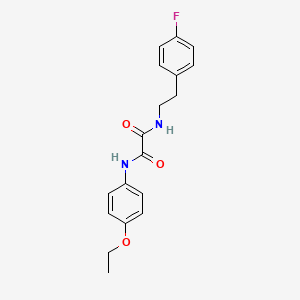

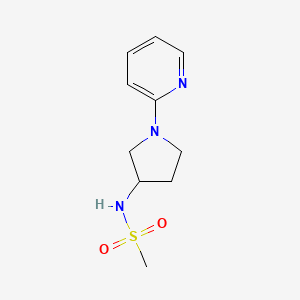
![(2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate](/img/structure/B2392350.png)
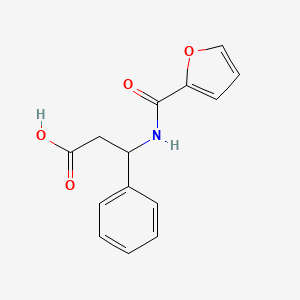


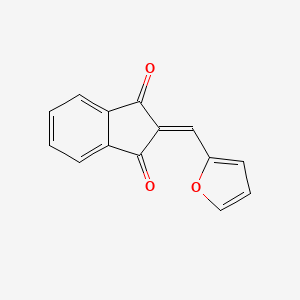

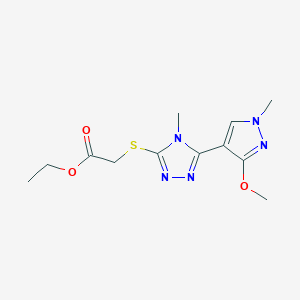
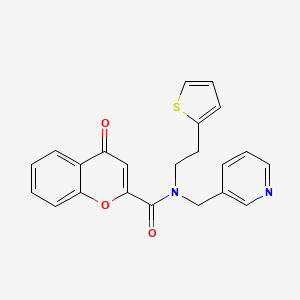
![6-Phenyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2392360.png)
